molecular formula C22H28N4O3S B2666337 5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-06-5

5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2666337
CAS No.: 851810-06-5
M. Wt: 428.55
InChI Key: AKELTRMTGRSHDJ-UHFFFAOYSA-N
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Description

5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antidiabetic Applications

A study developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared with the antidiabetic control, Acarbose, suggesting potential applications in antidiabetic therapy (Flefel et al., 2019).

Antimicrobial Activities

Another research synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds were found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis and Pharmacological Evaluation

Further research focused on the synthesis of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, which were tested for their anti-inflammatory activity. Some compounds showed activity comparable to the standard drug ibuprofen and were screened for their analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects, highlighting their pharmacological potential (Akhter et al., 2014).

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-14(2)16-4-6-17(7-5-16)18(19-20(27)26-21(30-19)23-15(3)24-26)25-10-8-22(9-11-25)28-12-13-29-22/h4-7,14,18,27H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKELTRMTGRSHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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